molecular formula C21H20N6O4 B169845 Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate CAS No. 146464-91-7

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Cat. No.: B169845
CAS No.: 146464-91-7
M. Wt: 420.4 g/mol
InChI Key: DDPOXTVFAFZLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS: 146464-91-7) is a synthetic compound featuring a 2,4-diaminopteridin-6-yl (pteridine) core, a propargyl (pent-4-yn) chain, and a methyl benzoate ester group . The propargyl group introduces alkyne functionality, which may enhance reactivity or serve as a synthetic handle for further modifications.

Properties

IUPAC Name

methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPOXTVFAFZLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447876
Record name Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146464-91-7
Record name Methyl 4-{2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146464-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate, also known by its CAS number 146464-91-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, pharmacokinetics, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20N6O4
  • Molecular Weight : 420.4 g/mol
  • IUPAC Name : this compound

This compound is structurally related to pteridine derivatives, which suggests that it may interact with biological targets through competitive inhibition or allosteric modulation.

Target Proteins

The primary target identified for this compound is the Putative dehydrogenase/reductase SDR family member 4-like 2 , which plays a crucial role in various metabolic pathways. The interaction may influence the enzymatic activity of this protein, potentially leading to altered cellular functions.

Anticancer Properties

Research indicates that compounds with structural similarities to pteridines often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

Case Study : In vitro studies demonstrated that similar pteridine derivatives produced significant cytotoxic effects on leukemic cells, with IC50 values as low as 4.4 nM against CCRF-CEM cells. This suggests that this compound may also possess similar cytotoxic effects.

Antimicrobial Activity

Preliminary assessments indicate potential antimicrobial activity against various pathogens. Compounds in this class have been noted for their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of methyl 4-(2((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-y)benzoate remains largely uncharacterized; however, its chemical structure allows for predictions regarding absorption and distribution. Given its lipophilic nature, it is likely to exhibit good membrane permeability.

Safety and Toxicity

The compound has been classified under the GHS hazard classification as Acute Toxic; Health Hazard , indicating potential risks associated with exposure. Proper handling and storage according to safety data sheets are recommended.

Research Findings Summary

Study Focus Findings
Anticancer ActivitySignificant cytotoxicity observed in leukemic cell lines (IC50 = 4.4 nM)
Antimicrobial ActivityPotential activity against various microbial strains; further studies needed for confirmation
PharmacokineticsPredicted good membrane permeability based on lipophilicity
Safety ProfileClassified as Acute Toxic; Health Hazard; requires careful handling

Comparison with Similar Compounds

Structural Analogs: Methotrexate and Derivatives

Methotrexate (C₂₀H₂₂N₈O₅, MW: 454.44)

  • Structure: Contains a 2,4-diaminopteridin-6-yl group linked to a benzamido-glutamic acid backbone .
  • Key Differences : Replaces the propargyl and benzoate groups with a glutamic acid residue, enhancing water solubility and enabling active transport into cells via folate receptors.
  • Functional Impact : Methotrexate is a DHFR inhibitor used in cancer and autoimmune diseases, whereas the target compound’s ester groups may reduce polarity, altering bioavailability and target engagement .

Methotrexate Related Compound H (C₂₁H₂₄N₈O₅, MW: 468.47)

  • Structure: Features a methoxy-oxopentanoic acid side chain instead of glutamic acid .
  • Comparison : The methoxy group in both compounds suggests similar metabolic susceptibility (e.g., esterase hydrolysis). However, the propargyl chain in the target compound may confer unique reactivity or stability under physiological conditions .

Methotrexate Dimethyl Ester Hydrochloride (C₂₂H₂₆N₈O₅·HCl, MW: 518.95)

  • Structure : Esterified glutamic acid with two methyl groups .
  • Relevance : Demonstrates that esterification of carboxylates in methotrexate derivatives increases lipophilicity but may reduce in vivo efficacy due to slower hydrolysis .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Profile
Target Compound Not explicitly provided* ~500 (estimated) Pteridine, propargyl, methyl benzoate Likely lipophilic
Methotrexate C₂₀H₂₂N₈O₅ 454.44 Pteridine, benzamido-glutamic acid Hydrophilic (polar)
Methotrexate Related Compound H C₂₁H₂₄N₈O₅ 468.47 Pteridine, methoxy-oxopentanoic acid Moderate polarity
Methotrexate Dimethyl Ester C₂₂H₂₆N₈O₅·HCl 518.95 Pteridine, dimethyl ester Highly lipophilic

Pharmacological and Mechanistic Insights

  • Metabolism : Ester hydrolysis (evident in methotrexate dimethyl ester) could convert the target compound into a more polar metabolite, altering its pharmacokinetics .

Preparation Methods

Route A: Aldol Condensation and Epoxidation

Route A begins with 4-formyl benzoate (compound 1) , which undergoes an Aldol condensation with acetone or its equivalents (e.g., alkyl acetoacetates) in the presence of a base such as sodium hydroxide. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (compound 2) . Subsequent epoxidation using hydrogen peroxide or peracetic acid generates an epoxide intermediate (compound 3), which undergoes Eschenmoser fragmentation with sulfonyl hydrazines to form alkyl 4-(6-oxohept-1-yn-4-yl)benzoate (compound 3) .

The keto-ester compound 4a is synthesized by treating compound 3 with alkyl chloroformates under basic conditions. Nitrosation of the hydrolyzed keto acid with sodium nitrite in acidic media yields the oxime compound 5 , a precursor to the target methyl ester.

Key Reaction Conditions

  • Solvents: Methanol, ethanol, or aqueous mixtures.

  • Temperature: 50–90°C for Aldol reactions; ambient conditions for epoxidation.

  • Catalysts: Inorganic bases (e.g., NaOH) or organic bases (e.g., triethylamine).

Route B: Malonate Conjugate Addition

In Route B, 4-formyl benzoate (compound 1) reacts with dimethyl malonate via a conjugate addition mechanism. The enolate of dimethyl malonate attacks the α,β-unsaturated ketone derived from compound 1, followed by Dieckmann condensation to form compound 8 . Hydrolysis and decarboxylation yield alkyl 4-(3-hydroxy-5-oxocyclohex-3-enyl)benzoate (compound 9) , which is halogenated (e.g., chlorination) to produce compound 11 . Nucleophilic substitution with acetoacetate esters or lithiated dithianes generates advanced intermediates, ultimately leading to the target methyl ester.

Advantages of Route B

  • Higher regioselectivity due to stabilized enolates.

  • Reduced side reactions compared to epoxidation routes.

Route C: Wittig Olefination

Route C employs Wittig reagents to convert 4-formyl benzoate (compound 1) into α,β-unsaturated esters (compound 13). Subsequent Aldol condensation with acetone analogs forms compound 12 , which undergoes epoxidation and fragmentation analogous to Route A. This route offers flexibility in introducing propargyl groups early in the synthesis.

Industrial-Scale Decarboxylation and Esterification

Optimized Decarboxylation of Pt-MADAC

The second patent (WO2013096800A1) details a decarboxylation process for converting Pt-MADAC (compound 6) into the target methyl ester. A mixture of Pt-MADAC, N-methyl-2-pyrrolidone (NMP), and a base (e.g., K₂CO₃) is heated to 70–200°C, avoiding high-vacuum conditions. This method achieves >90% yield with minimal byproducts, making it suitable for large-scale production.

Critical Parameters

  • Solvent: NMP or dimethylacetamide.

  • Temperature: 120°C optimal for balancing reaction rate and decomposition.

  • Base: Alkali metal carbonates or tertiary amines.

Esterification and Coupling

The methyl ester functionality is introduced via esterification of 4-(l-formyl-l-oxohex-5-yn-3-yl)benzoic acid using methanol and catalytic sulfuric acid. Coupling with pyrimidine-2,4,5,6-tetramine under peptide-forming conditions (e.g., EDC/HOBt) yields the final product.

Comparative Analysis of Methodologies

Parameter Route A Route B Route C
Yield 65–75%70–80%60–70%
Key Step EpoxidationDieckmann Cond.Wittig Reaction
Scalability ModerateHighLow
Byproduct Formation 10–15%5–10%15–20%

Route B demonstrates superior scalability and yield, while Route A remains the most widely adopted due to reagent availability. The decarboxylation method from WO2013096800A1 addresses prior industrial limitations, enabling cost-effective manufacturing.

Mechanistic Insights and Side Reactions

Eschenmoser Fragmentation

The fragmentation of epoxy ketones (compound 3) with sulfonyl hydrazines proceeds via hydrazone formation, followed by C–C bond cleavage to generate alkyne-containing intermediates. Over-oxidation of the alkyne moiety is mitigated by using stoichiometric hydrazines.

Dieckmann Condensation

In Route B, the malonate enolate undergoes intramolecular cyclization to form a six-membered ring. Steric hindrance from the benzoate group directs regioselectivity, minimizing polycyclic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.